CK2 inhibitor 4

Description

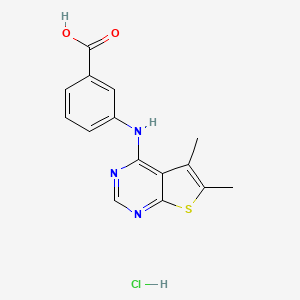

The exact mass of the compound 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride is 335.0495256 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S.ClH/c1-8-9(2)21-14-12(8)13(16-7-17-14)18-11-5-3-4-10(6-11)15(19)20;/h3-7H,1-2H3,(H,19,20)(H,16,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNJVGLMWCCTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NC3=CC=CC(=C3)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"CK2 inhibitor 4 mechanism of action"

An In-depth Technical Guide on the Core Mechanism of Action of the CK2 Inhibitor CX-4945 (Silmitasertib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine protein kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] The CK2 holoenzyme is a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] Its constitutive activity is a key feature that is believed to contribute to its oncogenic potential.[1] Overexpression of CK2 is a common feature in many cancers, and its dysregulation is linked to the suppression of apoptosis and the promotion of malignant phenotypes, making it an attractive target for cancer therapy.[1][2][3]

CX-4945, also known as Silmitasertib, is a first-in-class, orally bioavailable, potent, and highly selective small-molecule inhibitor of CK2.[4][5][6][7] It was the first CK2 inhibitor to advance into human clinical trials and is currently being investigated for the treatment of various cancers, including cholangiocarcinoma and medulloblastoma, as well as for its potential antiviral properties.[4][8] This technical guide provides a comprehensive overview of the mechanism of action of CX-4945, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: ATP-Competitive Inhibition

CX-4945 functions as an ATP-competitive inhibitor, directly targeting the ATP-binding site of both the CK2α and CK2α' catalytic subunits.[4][5][9][10] This competitive interaction prevents the phosphorylation of CK2's numerous downstream substrates, thereby disrupting multiple pro-survival and oncogenic signaling cascades.[4][5][11] The inhibitor demonstrates high potency and selectivity for CK2.[4][12]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory and cellular activity of CX-4945.

Table 1: In Vitro Inhibitory and Binding Activity of CX-4945

| Target Kinase | Assay Type | Value | Reference |

| CK2 (holoenzyme) | Ki | 0.38 nM | [5][13] |

| CK2α | IC50 | 1 nM | [7][9][12][14] |

| CK2α' | IC50 | 1 nM | [14] |

| FLT3 | IC50 | 35 nM | [12] |

| PIM1 | IC50 | 46 nM | [12] |

| CDK1 | IC50 | 56 nM | [12] |

| DYRK1A | IC50 | 5.2 nM | [15] |

| GSK3β | IC50 | 190 nM | [15][16] |

| DYRK1A | Kd | 1.8 nM | [15][16] |

| GSK3β | Kd | 37.8 nM | [15][16] |

Table 2: Cellular and Anti-Angiogenic Activity of CX-4945

| Activity | Cell Line / Model | Value (IC50 / EC50) | Reference |

| Intracellular CK2 Inhibition | Jurkat cells | 0.1 µM | [9][12] |

| Antiproliferative Activity | Breast Cancer Cell Lines | 1.71 - 20.01 µM | [12] |

| Antiproliferative Activity | Chronic Lymphocytic Leukemia (CLL) cells | < 1 µM | [5] |

| HUVEC Proliferation | HUVEC | 5.5 µM | [12] |

| HUVEC Migration | HUVEC | 2 µM | [12] |

| HUVEC Tube Formation | HUVEC | 4 µM | [12] |

Table 3: In Vivo Antitumor Efficacy of CX-4945 (Xenograft Models)

| Tumor Model | Dosing | Result (Tumor Growth Inhibition) | Reference |

| BT-474 (Breast) | 25 mg/kg, twice daily | 88% TGI | [12] |

| BT-474 (Breast) | 75 mg/kg, twice daily | 97% TGI | [12] |

| BxPC-3 (Pancreatic) | 75 mg/kg, twice daily | 93% TGI | [12] |

| PC3 (Prostate) | 25 mg/kg | 19% TGI | [12] |

| PC3 (Prostate) | 50 mg/kg | 40% TGI | [12] |

| PC3 (Prostate) | 75 mg/kg | 86% TGI | [12] |

Impact on Key Signaling Pathways

CX-4945 exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

A primary mechanism of action for CX-4945 is the attenuation of the PI3K/Akt signaling cascade.[6][11] CK2 directly phosphorylates Akt at serine 129 (S129), a phosphorylation event that enhances Akt activity.[6][17] By inhibiting CK2, CX-4945 prevents this phosphorylation, leading to a reduction in the activity of Akt and its downstream effectors.[6][13][17] This results in:

-

Dephosphorylation of Akt: Reduced phosphorylation at S129, as well as the canonical S473 and T308 regulatory sites.[6][18]

-

Cell Cycle Arrest: Increased levels of the cell cycle inhibitors p21 and p27, and reduced phosphorylation of p21 at threonine 145 (T145).[12][18] This can lead to G1 or G2/M cell-cycle arrest depending on the cell type.[12]

-

Inhibition of Translation: Suppression of mTOR signaling, evidenced by reduced phosphorylation of its downstream targets p70S6K and 4E-BP1.[19][20]

References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Silmitasertib - Wikipedia [en.wikipedia.org]

- 5. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. AKT/mTOR down-regulation by CX-4945, a CK2 inhibitor, promotes apoptosis in chemorefractory non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of IQA: A Potent and Selective CK2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of a vast array of cellular processes, and its aberrant activity is implicated in numerous diseases, most notably cancer. This has positioned CK2 as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of (5-oxo-5,6-dihydroindolo[1,2-a]-quinazolin-7-yl)acetic acid (IQA), a potent and selective ATP-competitive inhibitor of CK2. We delve into the structure-activity relationships of IQA analogs, detail experimental protocols for its characterization, and visualize key pathways and workflows to facilitate a deeper understanding of this important research compound.

Introduction: Protein Kinase CK2 as a Therapeutic Target

Protein Kinase CK2 is a highly conserved and ubiquitously expressed enzyme that plays a pivotal role in cell growth, proliferation, and the suppression of apoptosis.[1] Its pleiotropic nature is underscored by its ability to phosphorylate hundreds of substrates, thereby influencing a wide range of cellular signaling pathways.[2] Elevated CK2 activity is a hallmark of many human cancers, making it an attractive, yet challenging, therapeutic target.[1][3] The development of small molecule inhibitors of CK2 is a key strategy for dissecting its complex biology and for developing novel anti-cancer agents.[4]

The ATP-binding site of CK2 possesses unique structural features, including a smaller hydrophobic pocket compared to many other kinases, which can be exploited for the design of selective inhibitors.[5] A variety of chemical scaffolds have been explored as CK2 inhibitors, including polyphenolic compounds, tetrabromobenzimidazole derivatives, and indoloquinazolines.[5] IQA belongs to the indoloquinazoline class and has emerged as a valuable tool for studying CK2 function due to its high potency and selectivity.[5]

Discovery of IQA: A High-Throughput Docking Approach

IQA was identified through a high-throughput virtual screening of a large corporate compound collection against a homology model of the human CK2 ATP-binding site.[5] This computational approach allowed for the rapid identification of a novel structural scaffold with predicted high affinity for the target. Subsequent in vitro testing of the most promising candidates from the virtual screen confirmed (5-oxo-5,6-dihydroindolo[1,2-a]-quinazolin-7-yl)acetic acid as a potent inhibitor of CK2.[5]

Synthesis of IQA

The synthesis of IQA involves a multi-step process commencing with readily available indole and quinazoline precursors. The core indoloquinazoline scaffold is constructed through a key cyclization reaction, followed by the introduction of the acetic acid moiety at the 7-position of the quinazoline ring.[6]

Synthetic Workflow for IQA

Caption: A generalized workflow for the synthesis of IQA.

Mechanism of Action and Binding Mode

IQA is an ATP/GTP site-directed inhibitor of CK2, meaning it competes with the enzyme's natural co-substrate, ATP, for binding to the active site.[3] This competitive inhibition prevents the transfer of the γ-phosphate from ATP to CK2's protein substrates, thereby blocking its catalytic activity.

The co-crystal structure of IQA bound to maize CK2α (which shares over 70% identity with its human homolog) has provided detailed insights into its binding mode.[3] The inhibitor lies in the same plane as the purine moiety of ATP, with its more hydrophobic side facing the hinge region of the kinase.[3] The interaction is predominantly driven by hydrophobic forces and van der Waals contacts between the aromatic portion of IQA and hydrophobic residues within the ATP-binding pocket. Key residues involved in these interactions include Val53, Ile66, Met163, and Ile174.[3] Site-directed mutagenesis studies have confirmed the importance of these residues; for instance, mutating the human CK2α homolog of Ile66 (Val66) or Ile174 to alanine significantly reduces the inhibitory potency of IQA.[3]

Signaling Pathway of CK2 and Point of Inhibition by IQA

Caption: IQA competitively inhibits CK2 by blocking ATP binding.

Structure-Activity Relationship (SAR)

Logical Relationship of SAR

Caption: SAR of IQA highlighting the importance of the core structure.

Quantitative Data

The following table summarizes the key quantitative data for IQA as a CK2 inhibitor.

| Parameter | Value | Reference |

| Ki | 0.17 µM | [3] |

| IC50 | 0.39 µM | [7] |

| Selectivity | Ineffective or weakly effective against a panel of 44 other protein kinases at 10 µM. | [3] |

Experimental Protocols

In Vitro CK2 Kinase Assay

This protocol describes a standard method for determining the in vitro inhibitory activity of compounds against CK2 using a peptide substrate.

Materials:

-

Recombinant human CK2 holoenzyme (α2β2)

-

CK2-specific peptide substrate (e.g., RRRDDDSDDD)[3]

-

[γ-33P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

IQA or other test compounds dissolved in DMSO

-

Phosphocellulose paper (P81)

-

Phosphoric acid (0.75%)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.

-

Add varying concentrations of IQA (or other test compounds) to the reaction mixture. A DMSO control should be included.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for CK2 Inhibition in Jurkat Cells

This protocol describes a method to assess the in vivo efficacy of IQA by measuring the inhibition of endogenous CK2 activity in Jurkat cells.[3]

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

IQA dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay reagent (e.g., BCA assay)

-

Antibodies against a known CK2 substrate (e.g., phospho-HS1)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescence detection reagents

-

Western blotting equipment

Procedure:

-

Culture Jurkat cells to the desired density.

-

Treat the cells with increasing concentrations of IQA (or a DMSO control) for a specified period (e.g., 4-24 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE to separate the proteins from the cell lysates.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for a phosphorylated CK2 substrate.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Analyze the band intensities to determine the dose-dependent inhibition of CK2 substrate phosphorylation by IQA.

Conclusion

IQA stands as a significant tool in the study of Protein Kinase CK2. Its discovery through rational, structure-based methods highlights the power of computational chemistry in modern drug discovery. The potent and selective inhibition of CK2 by IQA has enabled researchers to probe the diverse cellular functions of this kinase and has validated it as a viable target for anti-cancer drug development. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize IQA in their own investigations into the complex world of CK2 signaling. Further exploration of the indoloquinazoline scaffold may lead to the development of even more potent and selective CK2 inhibitors with improved therapeutic potential.

References

- 1. Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold [jstage.jst.go.jp]

- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase CK2: biphasic kinetics with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid | 391670-48-7 [smolecule.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Role of CK2 Inhibition in Cancer Cells

Abstract

Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, often correlating with a poor prognosis.[1][2][3] Its pleiotropic nature allows it to phosphorylate hundreds of substrates, positioning it as a master regulator of numerous cellular processes critical for tumorigenesis, including cell proliferation, survival, apoptosis evasion, and DNA damage repair.[4][5][6] This central role in sustaining multiple hallmarks of cancer has established CK2 as a compelling therapeutic target.[5][7] Inhibition of CK2 disrupts key oncogenic signaling pathways, leading to cancer-selective cell cycle arrest and apoptosis.[8] The most clinically advanced CK2 inhibitor, Silmitasertib (CX-4945), has demonstrated anti-proliferative and pro-apoptotic effects in a wide range of preclinical cancer models and is under investigation in clinical trials.[9][10] This technical guide provides a comprehensive overview of the biological mechanisms underpinning CK2's role in cancer, the consequences of its inhibition, quantitative data on inhibitor efficacy, and detailed protocols for key experimental assays.

The Role of CK2 in Cancer Biology

CK2 is a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits.[9] Unlike most kinases, CK2 is constitutively active, and its elevated expression and activity in cancer cells create a cellular environment favorable for neoplasia.[4][11] CK2 promotes tumorigenesis by:

-

Sustaining Proliferative Signaling: CK2 enhances the activity of multiple oncogenic signaling pathways.[2][12]

-

Evasion of Apoptosis: CK2 is a potent suppressor of both intrinsic and extrinsic apoptotic pathways, conferring a significant survival advantage to cancer cells.[13][14][15]

-

Modulating DNA Damage Response (DDR): CK2 participates in DNA repair pathways, and its inhibition can sensitize cancer cells to DNA-damaging agents.[16][17]

-

Promoting Angiogenesis and Metastasis: CK2 activity has been linked to the regulation of angiogenesis and the expression of matrix metalloproteinases (MMPs) involved in cell migration and invasion.[1][2]

Key Signaling Pathways Modulated by CK2 Inhibition

CK2 inhibition disrupts several critical signaling networks that are commonly dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 directly phosphorylates Akt at Serine 129 (S129), a phosphorylation event that promotes Akt's kinase activity and stability.[4][18] Furthermore, CK2 can phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K pathway.[4] Inhibition of CK2, therefore, leads to a significant downregulation of this pro-survival pathway.[10][19]

References

- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target [mdpi.com]

- 3. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of CK2 constitutive activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Protein kinase CK2 in DNA damage and repair - Montenarh - Translational Cancer Research [tcr.amegroups.org]

- 18. Protein Kinase CK2 in Cancer Energetics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

A Technical Guide to the Identification and Validation of Targets for the CK2 Inhibitor Silmitasertib (CX-4945)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the target identification and validation of Silmitasertib (CX-4945), a first-in-class, potent, and highly selective inhibitor of protein kinase CK2. This document details the on- and off-target profile of Silmitasertib, outlines detailed experimental protocols for target discovery and engagement, and visualizes the key signaling pathways modulated by this clinical-stage compound.

Introduction to Silmitasertib (CX-4945)

Silmitasertib, also known as CX-4945, is an orally bioavailable, ATP-competitive small molecule inhibitor of protein kinase CK2 (formerly casein kinase II).[1] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, where it plays a critical role in promoting cell growth, proliferation, and survival.[2] By targeting the ATP-binding site of the CK2α catalytic subunit, Silmitasertib effectively abrogates its kinase activity, leading to the inhibition of several downstream pro-survival signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.[1] Currently, Silmitasertib is under investigation in clinical trials for various malignancies, including solid tumors and hematological cancers.[2][3] Accurate identification and validation of its molecular targets are paramount for understanding its mechanism of action, predicting clinical efficacy, and identifying potential off-target effects.

Target Profile of Silmitasertib (CX-4945)

The target profile of Silmitasertib has been characterized through extensive biochemical and cellular assays. While highly potent against its intended target, CK2, it exhibits activity against a limited number of other kinases, particularly at higher concentrations.

On-Target Activity

Silmitasertib is a potent inhibitor of the CK2 holoenzyme. The key quantitative metrics for its on-target activity are summarized below.

| Target | Assay Type | Value | Reference(s) |

| CK2 | IC50 (cell-free) | 1 nM | [4] |

| CK2α | Ki (cell-free) | 0.38 nM | [5] |

| Endogenous CK2 | IC50 (cellular) | 100 nM | [4] |

Table 1: On-Target Potency of Silmitasertib (CX-4945) against Protein Kinase CK2.

Off-Target Selectivity

Kinase profiling studies have been conducted to determine the selectivity of Silmitasertib. While remarkably selective, some off-target kinases have been identified. A kinome scan of 238 kinases revealed that at a concentration of 500 nM (a 500-fold excess of its CK2 IC50), Silmitasertib inhibited only 49 kinases by more than 50%, and only 10 of those by more than 90%.[6][7] More detailed biochemical and cellular assays have further characterized these interactions.

| Off-Target | Assay Type | Value (IC50/Kd) | Reference(s) |

| DYRK1A | Kd (cellular) | 35.2 nM | [6][8] |

| DYRK1A | IC50 (cell-free) | 160 nM | [6][8] |

| GSK3β | Kd (cellular) | 4800 nM | [6][8] |

| GSK3β | IC50 (cell-free) | 190 nM | [6][8] |

| FLT3 | IC50 (cell-free) | 35 nM | [4] |

| PIM1 | IC50 (cell-free) | 46 nM | [4] |

| CDK1 | IC50 (cell-free) | 56 nM | [4] |

| HIPK3 | >90% inhibition @ 500nM | Not Determined | [6][8] |

| CLK3 | >90% inhibition @ 500nM | Not Determined | [6][8] |

Table 2: Characterized Off-Target Kinase Activities of Silmitasertib (CX-4945). Note: While some off-targets are inhibited in cell-free assays, cellular activity against these kinases, such as FLT3, PIM1, and CDK1, has been shown to be inactive at concentrations up to 10 µM.[4]

Methodologies for Target Identification and Validation

A multi-pronged approach is essential for the robust identification and validation of drug targets. This section details key experimental protocols that can be employed to identify the molecular targets of CK2 inhibitors like Silmitasertib and validate their engagement in a cellular context.

Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful technique for identifying proteins that physically interact with a small molecule.[9] The inhibitor is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate.[10][11] These captured proteins are then identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis and Immobilization:

-

Synthesize a derivative of Silmitasertib containing a linker arm with a reactive group (e.g., N-hydroxysuccinimide ester).

-

Covalently couple the linker-modified Silmitasertib to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads with no immobilized compound.

-

-

Cell Lysis:

-

Culture cancer cells (e.g., BxPC-3 pancreatic cancer cells) to ~80-90% confluency.

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails) on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

-

-

Affinity Pulldown:

-

Pre-clear the cell lysate (~1-2 mg total protein) by incubating with control beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with the Silmitasertib-coupled beads overnight at 4°C.

-

Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation:

-

Elute bound proteins from the beads by either:

-

Competitive Elution: Incubate beads with a high concentration of free Silmitasertib (e.g., 100 µM) in lysis buffer.

-

Denaturing Elution: Boil the beads in 1X SDS-PAGE loading buffer.

-

-

Separate the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver stain.

-

-

Mass Spectrometry:

-

Excise unique protein bands that appear in the Silmitasertib pulldown but not the control.

-

Perform in-gel tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.

-

Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement in intact cells or cell lysates.[1] It is based on the principle that a protein's thermal stability changes upon ligand binding.[12] This change can be detected by heating the sample across a range of temperatures and quantifying the amount of soluble protein remaining.

Experimental Protocol: CETSA with Western Blot Readout

-

Cell Treatment:

-

Culture cells of interest in appropriate media.

-

Treat cells with either Silmitasertib (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

-

-

Heat Treatment:

-

Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

-

Lysis and Fractionation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Western Blot Analysis:

-

Transfer the supernatants (soluble fraction) to new tubes and determine protein concentration.

-

Normalize total protein amounts for each sample, mix with SDS-PAGE loading buffer, and boil.

-

Resolve proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Probe with a primary antibody specific for the target protein (e.g., anti-CK2α).

-

Wash and probe with an appropriate HRP-conjugated secondary antibody.

-

Detect with an ECL substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 40°C).

-

Plot the normalized band intensity versus temperature for both vehicle- and Silmitasertib-treated samples to generate melting curves. A rightward shift in the curve for the drug-treated sample indicates target stabilization and engagement.

-

Target Validation: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.[13] It measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-tagged target protein.[14]

Experimental Protocol: NanoBRET™ Kinase Target Engagement Assay

-

Cell and Plasmid Preparation:

-

Obtain or generate a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., CK2α-Nluc).

-

Culture HEK293T cells and transfect them with the kinase-NanoLuc® plasmid using a suitable transfection reagent (e.g., FuGENE® HD).[15]

-

-

Cell Plating:

-

24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

-

Dispense the cell suspension into a white, 96-well or 384-well assay plate.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of Silmitasertib in DMSO, then dilute further in Opti-MEM®.

-

Add the diluted compound to the appropriate wells.

-

Add a fixed concentration of the appropriate cell-permeable fluorescent kinase tracer (e.g., NanoBRET™ Tracer K-10) to all wells.[15]

-

-

Incubation:

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.

-

-

Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution according to the manufacturer's protocol.[16]

-

Add the detection reagent to all wells.

-

Read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (610nm).

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

-

Plot the NanoBRET™ ratio against the logarithm of the Silmitasertib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.

-

Signaling Pathway Modulation by Silmitasertib

Inhibition of CK2 by Silmitasertib leads to the attenuation of key oncogenic signaling pathways. This section visualizes the PI3K/Akt and Wnt/β-catenin pathways, highlighting the role of CK2 and the points of intervention by Silmitasertib.

PI3K/Akt Signaling Pathway

CK2 directly phosphorylates and activates Akt at serine 129 (S129), a crucial step for its full activation.[17] It also phosphorylates the tumor suppressor PTEN, inhibiting its phosphatase activity. By inhibiting CK2, Silmitasertib prevents Akt activation and restores PTEN function, thereby shutting down this critical pro-survival pathway.

Wnt/β-catenin Signaling Pathway

CK2 is a positive regulator of the Wnt/β-catenin pathway. It phosphorylates and stabilizes β-catenin and also phosphorylates Dishevelled (Dvl), promoting the disassembly of the β-catenin destruction complex. Inhibition of CK2 by Silmitasertib leads to the degradation of β-catenin, preventing its nuclear translocation and the transcription of Wnt target genes involved in proliferation.[18][19]

Conclusion

The identification and validation of molecular targets for kinase inhibitors are critical steps in drug development. For Silmitasertib (CX-4945), a combination of proteomic, biophysical, and cell-based assays has confirmed Protein Kinase CK2 as its primary, high-affinity target. These studies have also defined a narrow spectrum of off-target kinases, providing a clear understanding of its selectivity profile. The detailed protocols and pathway diagrams presented in this guide offer a robust framework for researchers to investigate the mechanism of action of Silmitasertib and other kinase inhibitors, ultimately facilitating the rational design of more effective and targeted cancer therapies.

References

- 1. news-medical.net [news-medical.net]

- 2. targetedonc.com [targetedonc.com]

- 3. Command Line | Graphviz [graphviz.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]

- 14. promegaconnections.com [promegaconnections.com]

- 15. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. researchgate.net [researchgate.net]

- 18. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to IQA as an ATP-Competitive Inhibitor of Protein Kinase CK2

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is linked to various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid (IQA), a potent and selective ATP-competitive inhibitor of CK2. We delve into its mechanism of action, binding kinetics, and selectivity profile, supported by crystallographic data. Detailed experimental protocols for key assays are provided to enable researchers to effectively utilize IQA as a chemical probe to investigate CK2's myriad functions. Furthermore, we visualize the inhibitor's mechanism and its impact on critical signaling pathways, offering a foundational resource for researchers in chemical biology and drug discovery.

Introduction to Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous and highly pleiotropic kinase that phosphorylates hundreds of substrates, positioning it as a central regulator of cellular signaling.[1][2] Unlike many other kinases, CK2 is constitutively active, existing as a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[3][4] The upregulation and hyperactivity of CK2 are frequently observed in a wide array of cancers, where it contributes to malignant hallmarks by modulating key signaling pathways such as PI3K/Akt, NF-κB, and JAK/STAT.[1][5] This central role in tumorigenesis has established CK2 as a significant target for the development of anticancer therapeutics.[5][6]

The development of small molecule inhibitors is crucial for both elucidating the specific roles of CK2 and for therapeutic applications. An ideal inhibitor should exhibit high potency and selectivity to minimize off-target effects. IQA emerged from a high-throughput virtual screening effort as a novel, potent, and selective ATP-competitive inhibitor of CK2, providing a valuable tool for the scientific community.[2][7]

Mechanism of Action: ATP-Competitive Inhibition

IQA functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site on the CK2 catalytic subunit, directly competing with the endogenous ATP co-substrate. This binding event prevents the phosphotransfer reaction from ATP to the protein substrate, thereby inhibiting the kinase's catalytic activity. The structural basis for this inhibition has been elucidated through X-ray crystallography.

Structural Insights from Crystallography

The co-crystal structure of IQA bound to the catalytic subunit of Zea mays CK2 (a close homolog of human CK2) has been solved at a resolution of 1.68 Å (PDB ID: 1OM1).[8][9] The analysis reveals that IQA settles into the ATP-binding pocket, with its planar ring system occupying the same space as the adenine moiety of ATP.[8]

The binding is stabilized primarily by hydrophobic interactions and van der Waals forces between the aromatic portion of IQA and key non-polar residues within the pocket, including Val53, Ile66, Met163, and Ile174.[8] Site-directed mutagenesis studies have confirmed the importance of these residues; for instance, replacing the human CK2α homolog of Ile66 (Val66) or Ile174 with alanine significantly reduces the enzyme's sensitivity to IQA.[8] This reliance on hydrophobic contacts within the unique architecture of the CK2 ATP-binding site contributes to IQA's selectivity.[7][8]

Caption: ATP-competitive inhibition of CK2 by IQA.

Quantitative Inhibitory Data

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions, while the Ki value is a more absolute measure of binding affinity.[10]

Table 1: In Vitro Inhibitory Activity of IQA and Other CK2 Inhibitors

| Inhibitor | Type | IC50 (µM) | Ki (µM) | Reference(s) |

|---|---|---|---|---|

| IQA | Indoloquinazoline | 0.39 | 0.17 | [8],[11],[12] |

| TBB | Tetrabromobenzimidazole | - | 0.40 | [11] |

| Apigenin | Flavonoid | - | - | [8] |

| Quercetin | Flavonoid | - | - | [8] |

| CX-4945 | Indoloquinazoline | - | 0.000223 |[13] |

Note: IC50 values are dependent on assay conditions, particularly ATP concentration.

Kinase Selectivity Profile

A critical attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins, such as kinases. IQA has demonstrated a high degree of selectivity for CK2. When tested against a panel of 44 other protein kinases at a concentration of 10 µM, IQA showed little to no inhibitory effect, highlighting its specificity.[8] This makes IQA a more selective tool for studying CK2 function compared to more promiscuous inhibitors like apigenin and quercetin.[8]

Table 2: Selectivity Profile of IQA

| Parameter | Value |

|---|---|

| Test Concentration | 10 µM |

| Kinase Panel Size | 44 Protein Kinases |

| Result | Ineffective or weakly effective on all other kinases tested.[8] |

| Comparison | More selective than apigenin and quercetin.[8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize IQA as a CK2 inhibitor.

In Vitro CK2 Kinase Assay (Radiometric)

This protocol is adapted from standard kinase assays used to determine inhibitor potency.

Objective: To measure the IC50 value of IQA against CK2.

Materials:

-

Recombinant human CK2 holoenzyme.

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

-

[γ-³³P]ATP or [γ-³²P]ATP.

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

IQA stock solution (in DMSO).

-

ATP solution.

-

Phosphocellulose paper (P81).

-

Wash buffer (e.g., 75 mM phosphoric acid).

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of IQA in DMSO. The final DMSO concentration in the assay should not exceed 1-2%.

-

In a microcentrifuge tube or 96-well plate, combine the kinase buffer, recombinant CK2 enzyme, and the specific peptide substrate.

-

Add the diluted IQA or DMSO (for control) to the reaction mixture. Pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be near the Km value for an accurate IC50 determination.

-

Allow the reaction to proceed for 10-20 minutes at 30°C. Ensure the reaction is within the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Rinse the papers with acetone and let them air dry.

-

Place the dried papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of remaining kinase activity against the logarithm of IQA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental workflow for an in vitro radiometric kinase assay.

X-ray Crystallography of CK2-IQA Complex

This protocol provides a general outline for obtaining the crystal structure of IQA in complex with CK2α.

Objective: To determine the three-dimensional structure of IQA bound to the CK2 active site.

Procedure:

-

Protein Expression and Purification: Express the catalytic subunit of CK2 (e.g., human or Zea mays CK2α) in a suitable expression system (e.g., E. coli). Purify the protein to homogeneity using affinity and size-exclusion chromatography.

-

Complex Formation: Incubate the purified CK2α with a molar excess of IQA (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding site.

-

Crystallization Screening: Use vapor diffusion methods (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, salts, additives). Mix the protein-inhibitor complex with the reservoir solution and allow it to equilibrate.

-

Crystal Optimization and Growth: Optimize initial crystal hits by refining the concentrations of precipitant, protein, and other components to obtain diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known CK2 structure as a search model. Build the IQA molecule into the electron density map and refine the structure to produce the final model. The structure of the maize CK2α-IQA complex was determined using this approach.[8]

In Vivo CK2 Inhibition Assay (Cell-based)

This protocol describes how to assess the efficacy of IQA on endogenous CK2 activity within a cellular context.

Objective: To demonstrate dose-dependent inhibition of CK2 in living cells.

Procedure:

-

Cell Culture: Culture a suitable cell line (e.g., Jurkat cells) under standard conditions.[8]

-

Inhibitor Treatment: Treat the cells with increasing concentrations of IQA (and a DMSO vehicle control) for a defined period (e.g., 1-4 hours).

-

Cell Lysis: Harvest the cells and lyse them using an ice-cold hypo-osmotic buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

-

CK2 Activity Measurement: Assay the CK2 activity in the cell lysates using the radiometric kinase assay described in Protocol 5.1, with an exogenous specific peptide substrate.

-

Western Blot Analysis (Optional): To assess the phosphorylation of a known endogenous CK2 substrate, perform a Western blot on the cell lysates using a phospho-specific antibody against that substrate. A decrease in the phospho-signal with increasing IQA concentration indicates target engagement.

CK2-Regulated Signaling Pathways and the Impact of IQA

CK2 is a master regulator that influences numerous signaling pathways critical for cell survival and proliferation. Its inhibition by IQA can therefore have profound downstream effects.

The NF-κB Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. CK2 can activate this pathway at multiple levels. It phosphorylates IκBα, the inhibitor of NF-κB, promoting its degradation and allowing NF-κB to translocate to the nucleus.[1][6] Furthermore, CK2 can directly phosphorylate the p65 subunit of NF-κB, enhancing its transcriptional activity.[1][6] By inhibiting CK2, IQA can suppress NF-κB activation, which is a potential mechanism for its pro-apoptotic effects in cancer cells.[5]

References

- 1. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Immune Regulatory Role of Protein Kinase CK2 and Its Implications for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CK2 inhibitor (IQA, CGP029482) [otavachemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. 1OM1: Crystal structure of maize CK2 alpha in complex with IQA [ncbi.nlm.nih.gov]

- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Immunity: An In-depth Technical Guide to the Structure-Activity Relationship of Imidazoquinoline-Based TLR7 Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of imidazoquinoline analogues (IQAs) as potent agonists of Toll-like receptor 7 (TLR7). Understanding these relationships is pivotal for the rational design of novel immunomodulatory agents for applications in vaccines, cancer immunotherapy, and infectious diseases. This document outlines the critical structural motifs of IQAs, presents quantitative activity data, details key experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Imidazoquinoline TLR7 Agonists

Imidazoquinolines are a class of synthetic small molecules that have been extensively studied for their ability to stimulate the innate immune system. Their mechanism of action is primarily mediated through the activation of TLR7, an endosomal pattern recognition receptor that naturally recognizes single-stranded RNA from viruses. Engagement of TLR7 by agonists like imidazoquinolines initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, effectively bridging the innate and adaptive immune responses.[1][2] This potent immunostimulatory activity has led to the development of approved drugs and numerous clinical candidates.[3][4]

Structure-Activity Relationship (SAR) of Imidazoquinoline Analogues

The biological activity of imidazoquinoline derivatives is highly dependent on their chemical structure. Extensive SAR studies have been conducted to elucidate the key molecular features that govern their potency and selectivity as TLR7 agonists.

The Imidazoquinoline Scaffold: Core Requirements

The tricyclic imidazoquinoline core is the fundamental pharmacophore for TLR7 agonistic activity. Key structural elements essential for activity include:

-

The 4-amino group: This group is critical for activity. Any modification or replacement of the 4-amino group on the quinoline ring leads to a significant loss of potency.[1][5]

-

The Imidazole Ring: Replacement of the imidazole ring with other heterocycles, such as triazole or cyclic urea, results in a complete loss of TLR7 agonistic activity.[1][5]

Substitutions at the N1, C2, and C7 Positions

Modifications at the N1, C2, and C7 positions of the imidazoquinoline ring have been systematically explored to optimize potency and selectivity.

-

N1 Position: Substitutions at the N1 position are well-tolerated and can significantly influence TLR7 activity. An N1-benzyl substituent is often preferred for potent TLR7 agonism.[1]

-

C2 Position: The nature of the substituent at the C2 position is a major determinant of activity. A systematic exploration of N1-benzyl-C2-alkyl substituents has revealed a distinct relationship between the alkyl chain length and TLR7-agonistic potency, with an n-butyl group often being optimal.[1] Modifications to the secondary amine of a C2 ethylaminomethylene sidechain are generally poorly tolerated.[1][5]

-

C7 Position: The aryl ring of the imidazoquinoline scaffold, particularly the C7 position, can be modified to enhance potency and modulate cytokine profiles. Electron-donating groups at the C7 position tend to be more potent activators of TLR7/8 compared to electron-withdrawing groups.[4]

Transposition of the N1 and C2 substituents has led to the discovery of exceptionally potent TLR7 agonists.[1]

Quantitative SAR Data

The following tables summarize the in vitro activity of representative imidazoquinoline analogues, highlighting the impact of structural modifications on their potency as TLR7 agonists. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a human TLR7 reporter gene assay.

| Compound ID | N1-Substituent | C2-Substituent | EC50 (nM) for hTLR7 | Reference |

| 31 | Benzyl | n-Butyl | 59 | [1] |

| 54 | n-Butyl | Benzyl | 8.6 | [1] |

Table 1: EC50 values of key N1- and C2-substituted imidazoquinoline analogues.

| Compound ID | C7-Substituent | EC50 (µM) for hTLR7 | EC50 (µM) for hTLR8 | Reference |

| Resiquimod | - | 0.23 | 0.17 | [4] |

| 5 | -OCH3 | 0.11 | 0.04 | [4] |

| 8 | -Cl | 0.11 | 0.20 | [4] |

| 14 | -F | 0.10 | >10 | [4] |

Table 2: Impact of C7 substitutions on TLR7 and TLR8 activity.

Experimental Protocols

The evaluation of imidazoquinoline analogues for their TLR7 agonistic activity typically involves in vitro cell-based assays. The following are detailed protocols for two key experiments.

Human TLR7 Reporter Gene Assay

This assay utilizes a human embryonic kidney (HEK) 293 cell line stably transfected with the human TLR7 gene and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter.[5][6]

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen) or equivalent TLR7 reporter cell line.

-

HEK-Blue™ Detection medium (InvivoGen) or appropriate luciferase substrate.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 50 U/mL penicillin, and 50 mg/mL streptomycin.

-

Test compounds (imidazoquinoline analogues) dissolved in DMSO.

-

Positive control (e.g., R848).

-

96-well, flat-bottom cell culture plates.

-

Spectrophotometer or luminometer.

Procedure:

-

Cell Preparation: Culture HEK-Blue™ hTLR7 cells in complete DMEM. Prior to the assay, wash the cells and resuspend them in fresh medium to a concentration of approximately 2.8 x 10^5 cells/mL.[5]

-

Plating: Add 180 µL of the cell suspension to each well of a 96-well plate.[5]

-

Compound Addition: Prepare serial dilutions of the test compounds and positive control in culture medium. Add 20 µL of the diluted compounds to the respective wells. The final DMSO concentration should not exceed 0.5%.[5]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[5]

-

Detection:

-

SEAP Reporter: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ solution. Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.[5]

-

Luciferase Reporter: Add 50 µL of luciferase assay reagent to each well of the original plate and measure the luminescence.[6]

-

-

Data Analysis: Calculate the EC50 values by plotting the dose-response curves using appropriate software.

Interferon-α (IFN-α) Induction Assay in Human Whole Blood or PBMCs

This assay measures the ability of the test compounds to induce the production of IFN-α, a key cytokine downstream of TLR7 activation, in primary human immune cells.

Materials:

-

Freshly drawn human whole blood from healthy donors collected in heparinized tubes or isolated peripheral blood mononuclear cells (PBMCs).

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

Test compounds dissolved in DMSO.

-

Human IFN-α ELISA kit.

-

96-well plates.

-

CO2 incubator.

-

ELISA plate reader.

Procedure:

-

Cell Preparation:

-

Whole Blood: Dilute the whole blood 1:1 with RPMI 1640 medium.

-

PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash and resuspend the cells in complete RPMI 1640 to a concentration of 2 x 10^6 cells/mL.[2]

-

-

Stimulation: Add 180 µL of the diluted whole blood or PBMC suspension to each well of a 96-well plate. Add 20 µL of the diluted test compounds or controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[2]

-

Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

-

IFN-α Quantification: Measure the concentration of IFN-α in the supernatants using a human IFN-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration of IFN-α produced in response to different concentrations of the test compounds.

Visualizations

The following diagrams illustrate the TLR7 signaling pathway and a typical experimental workflow for evaluating TLR7 agonists.

Caption: TLR7 Signaling Pathway.

Caption: Experimental Workflow for IQA Evaluation.

References

- 1. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. IFN-α production by human mononuclear cells infected with varicella-zoster virus through TLR9-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 4. miltenyibiotec.com [miltenyibiotec.com]

- 5. Assay in Summary_ki [bindingdb.org]

- 6. bosterbio.com [bosterbio.com]

The Role of CK2 Inhibitor CX-4945 in the Induction of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of various cellular processes, including cell growth, proliferation, and survival.[1] Its overexpression is a common feature in a wide range of human cancers, where it contributes to the malignant phenotype by suppressing apoptosis.[1] This has positioned CK2 as an attractive target for cancer therapy. CX-4945 (Silmitasertib) is a potent, orally bioavailable, and selective small-molecule inhibitor of CK2 that has shown significant anti-proliferative and pro-apoptotic effects in numerous preclinical studies and is currently in clinical trials.[2][3] This technical guide provides an in-depth overview of the mechanisms by which CX-4945 induces apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction to CX-4945 (Silmitasertib)

CX-4945 is an ATP-competitive inhibitor of the CK2α and CK2α' catalytic subunits.[4] It binds to the ATP-binding pocket of CK2, preventing the phosphorylation of its numerous downstream substrates that are involved in pro-survival signaling.[5] The anti-proliferative activity of CX-4945 has been demonstrated across a broad spectrum of cancer cell lines, and this activity often correlates with the expression levels of the CK2α catalytic subunit.[2] A key feature of CX-4945 is its ability to selectively induce apoptosis in cancer cells while having a lesser effect on normal cells.[2]

Mechanisms of CX-4945-Induced Apoptosis

CX-4945 triggers apoptosis through the modulation of several critical signaling pathways. The primary mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation. Additionally, CX-4945 influences other key apoptotic regulators, including the STAT3, NF-κB, and p53 pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell survival by inhibiting apoptosis. CK2 directly phosphorylates and activates several components of this pathway. CX-4945-mediated inhibition of CK2 leads to the dephosphorylation and subsequent inactivation of key signaling nodes within this cascade.

A critical event in this process is the dephosphorylation of Akt at serine 129 (S129), a site directly phosphorylated by CK2. This dephosphorylation, along with reductions at the canonical S473 and T308 regulatory sites, attenuates Akt activity.[2] The downstream consequences of Akt inhibition include the reduced phosphorylation of mTOR and its substrate p70S6K, leading to decreased protein translation and cell growth. Furthermore, the inhibition of this pathway by CX-4945 has been observed in both PTEN-functional and PTEN-null cancer cells, indicating a broad applicability.

Modulation of Other Pro-Apoptotic Pathways

CX-4945 also induces apoptosis by influencing other key signaling pathways:

-

STAT3/5 Pathway : In some cancer types, such as cholangiocarcinoma, CX-4945 has been shown to reduce the phosphorylation and expression of STAT3 and STAT5, transcription factors that play oncogenic roles.

-

NF-κB Pathway : CK2 can potentiate the NF-κB pathway, which is involved in inflammation and cell survival. CX-4945 treatment can lead to a reduction in NF-κB activity.[4]

-

p53 and p21 Regulation : CX-4945 treatment can lead to an increase in the total levels of the cell cycle inhibitors p21 and p27. It also causes a rapid dephosphorylation of the Akt substrate p21 at threonine 145 (T145).

-

Caspase Activation : A hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases. Treatment with CX-4945 leads to the cleavage and activation of initiator caspases like caspase-9 and executioner caspases like caspase-3. This is often accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.

-

Regulation of Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of the Bcl-2 family is crucial for mitochondrial integrity and the initiation of the intrinsic apoptotic pathway. CX-4945 can decrease the expression of anti-apoptotic proteins like Mcl-1 and Bcl-2, shifting the balance in favor of apoptosis.

-

Death Receptor Pathway : In some cellular contexts, CX-4945 can up-regulate the expression of death receptors like DR-4, potentially sensitizing cells to extrinsic apoptosis signals.

Quantitative Data on CX-4945-Induced Apoptosis

The pro-apoptotic effects of CX-4945 have been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings.

Table 1: In Vitro Anti-proliferative and Pro-apoptotic Activity of CX-4945 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HuCCT-1 | Cholangiocarcinoma | Cell Viability Reduction (20 µM, 24h) | Markedly reduced | |

| SNU-1196 | Cholangiocarcinoma | Cell Viability | Dose-dependent reduction | |

| TFK-1 & SSP-25 | Cholangiocarcinoma | Cell Viability Decrease (>5 µM, 48h) | >50% | |

| H1299, Calu-1, H358 | Non-small Cell Lung Cancer | Apoptosis Induction | Dose-dependent increase | |

| U-87 | Glioblastoma | Cell Viability Reduction (5, 10, 15 µM) | ~80-69% | [4] |

| U-138 & A-172 | Glioblastoma | Cell Viability Reduction (5, 10, 15 µM) | ~81-49% | [4] |

| Jurkat | T-cell Leukemia | Intracellular CK2 Activity IC50 | 0.1 µM | |

| BT-474 | Breast Cancer | G2/M cell-cycle arrest | Induced by CX-4945 | |

| BxPC-3 | Pancreatic Cancer | G1 cell-cycle arrest | Induced by CX-4945 | |

| HeLa | Cervical Cancer | PARP-1 Degradation (24h) | Visible at 10 µM | |

| HeLa | Cervical Cancer | PARP-1 Degradation (48h) | Visible at 5 µM | |

| MDA-MB-231 | Breast Cancer | Cell Viability Reduction (2.5 µM, 48h) | ~15% |

Table 2: In Vivo Antitumor Efficacy of CX-4945

| Xenograft Model | Cancer Type | Dosage | Outcome | Reference |

| PC3 | Prostate Cancer | 25, 50, 75 mg/kg, p.o., bid | Tumor Growth Inhibition: 19%, 40%, 86% | |

| BT-474 | Breast Cancer | 25, 75 mg/kg, p.o., bid | Tumor Growth Inhibition: 88%, 97% | |

| BxPC-3 | Pancreatic Cancer | 75 mg/kg, p.o., bid | Tumor Growth Inhibition: 93% | |

| Glioblastoma | Glioblastoma | 50, 100 mg/kg | Attenuated pathological features |

Experimental Protocols

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This is a widely used method to detect and quantify apoptosis. Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Cells of interest

-

CX-4945

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat cells with various concentrations of CX-4945 (e.g., 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

-

Include a positive control for apoptosis (e.g., treatment with staurosporine).

-

-

Cell Harvesting:

-

For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.

-

For suspension cells, collect them directly.

-

Collect all cells, including those in the supernatant, as apoptotic cells may detach.

-

-

Washing:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in cold PBS.

-

Repeat the wash step.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer as soon as possible.

-

Use unstained and single-stained controls for setting up compensation and gates.

-

Data analysis will distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. kumc.edu [kumc.edu]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to IQA, a Potent and Selective CK2 Inhibitor

This technical guide provides a comprehensive literature review of studies on ([5-oxo-5,6-dihydroindolo-[1,2-a]quinazolin-7-yl]acetic acid), commonly known as IQA, a significant inhibitor of Protein Kinase CK2. This document synthesizes key findings on its mechanism of action, quantitative inhibitory data, selectivity, and cellular effects, supported by detailed experimental protocols and visual diagrams of relevant biological pathways and workflows.

Introduction to IQA as a CK2 Inhibitor

Protein Kinase CK2 is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells.[1] It exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits.[1][2] CK2 phosphorylates hundreds of substrates, positioning it as a master regulator involved in a multitude of cellular processes, including cell cycle progression, transcription, and apoptosis.[2][3][4] Its activity is frequently dysregulated in various diseases, most notably cancer, where its upregulation is associated with tumor progression and poor prognosis, making it a compelling target for therapeutic intervention.[2][5][6]

IQA, also referred to as CGP029482, emerged from a high-throughput virtual screening effort designed to identify novel inhibitors targeting the ATP-binding site of human CK2.[2][7] It is a potent, selective, and cell-permeable indoloquinazoline derivative that has become a valuable tool for dissecting CK2-mediated signaling pathways and exploring the therapeutic potential of CK2 inhibition.[7][8]

Mechanism of Action and Structural Basis of Inhibition

IQA functions as an ATP/GTP-competitive inhibitor, directly targeting the ATP-binding pocket of the CK2 catalytic subunit.[1][8][9][10] The structural basis for its potent and selective inhibition has been elucidated through co-crystallization studies with maize CK2α, which shares over 70% sequence identity with its human counterpart (PDB ID: 1OM1).[2][8][11]

These studies revealed that IQA binds in the same plane as the purine moiety of ATP.[8][9][10] The interaction is stabilized primarily by hydrophobic forces and non-polar interactions between the aromatic portion of the inhibitor and key hydrophobic residues within the ATP-binding pocket, specifically Val53, Ile66, Met163, and Ile174.[8][9][10] The importance of these residues is underscored by mutagenesis studies; replacing either Val66 or Ile174 in human CK2α with alanine significantly diminishes the enzyme's sensitivity to IQA.[8][9][10] This reliance on a specific hydrophobic pocket, which is smaller in CK2 than in most other protein kinases, forms the structural basis for IQA's high selectivity.[7]

Quantitative Inhibitor Data

The potency of IQA has been quantified across multiple studies. The key inhibitory constants are summarized below, demonstrating its efficacy in the sub-micromolar range.

| Parameter | Value | Reference(s) |

| Ki | 0.17 µM | [7][8][9][10] |

| IC₅₀ | 0.080 µM | [2] |

Kinase Selectivity Profile

A critical attribute of a chemical probe or therapeutic agent is its selectivity. IQA has demonstrated remarkable specificity for CK2 over other kinases. In a kinase panel screening, 10 µM of IQA was shown to almost completely suppress CK2 activity while having little to no effect on a panel of 44 other protein kinases.[8][9][10] This high degree of selectivity, which contrasts with more promiscuous CK2 inhibitors like apigenin and quercetin, makes IQA a superior tool for studying CK2-specific functions.[8][10]

Cellular Activity and Biological Effects

IQA is cell-permeable, allowing for the study of its effects in cellular contexts.[7] It effectively inhibits endogenous CK2 in a dose-dependent manner in Jurkat cells, leading to a significant pro-apoptotic effect in various tumor-derived cell lines.[7][8][9][10] This highlights its potential as an anti-neoplastic agent.

By inhibiting CK2, IQA can modulate numerous oncogenic signaling pathways where CK2 plays a critical role. These include the PI3K/Akt, NF-κB, and JAK/STAT pathways.[3][5][12] CK2 promotes NF-κB activity by phosphorylating its inhibitor, IκBα, targeting it for degradation.[13] It also directly phosphorylates and activates key components of the JAK/STAT pathway.[3][13] Therefore, inhibition of CK2 by IQA can disrupt these crucial cancer-related signaling cascades.

Experimental Protocols

This section details the methodologies used in key studies to characterize IQA.

In Vitro Kinase Inhibition Assay

This protocol is used to determine the inhibitory potency (e.g., IC₅₀) of IQA against CK2.

-

Reaction Mixture: Prepare a reaction buffer typically containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP.

-

Substrate: Use a specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

-

Enzyme: Add recombinant human CK2α to the reaction mixture.

-

Inhibitor: Add IQA at varying concentrations (e.g., from a DMSO stock solution, ensuring the final DMSO concentration is constant and non-inhibitory, typically <1%). A no-inhibitor control is run in parallel.

-

Initiation: Start the kinase reaction by adding [γ-³²P]ATP or using a non-radioactive method like ADP-Glo™.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper (for radioactive assays) or by adding a kinase inhibitor stop solution.

-

Quantification: For radioactive assays, wash the paper to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, measure the generated signal (e.g., luminescence) according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage of remaining kinase activity against the logarithm of the IQA concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular CK2 Inhibition Assay (Jurkat Cells)

This protocol assesses the ability of IQA to inhibit endogenous CK2 within a cellular environment.[8]

-

Cell Culture: Culture Jurkat cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) to the desired density.

-

Treatment: Treat the cells with increasing concentrations of IQA (or DMSO as a vehicle control) for a specified duration (e.g., 1-4 hours).

-

Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet by resuspending in an ice-cold hypo-osmotic buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT) supplemented with protease and phosphatase inhibitors (e.g., Roche cocktail, 10 mM NaF, 1 µM okadaic acid).[8]

-

Fractionation: Prepare cytosolic and nuclear extracts as per standard protocols (e.g., Dignam et al.).[8]

-

CK2 Activity Assay: Measure CK2 activity in the cell lysates (typically the cytosolic fraction) using the in vitro kinase assay protocol described in section 6.1, using the lysate as the source of the enzyme and an exogenous specific peptide substrate.

-

Data Analysis: Normalize the CK2 activity to the total protein concentration in each lysate sample. Plot the percentage of remaining CK2 activity against the IQA concentration to determine the cellular efficacy of the inhibitor.

Protein Crystallography (IQA with Maize CK2α)

This protocol describes the steps to determine the three-dimensional structure of IQA bound to CK2.[8]

-

Protein Expression and Purification: Express and purify recombinant maize CK2α.

-

Complex Formation: Incubate the purified CK2α with a molar excess of IQA to ensure saturation of the binding site.

-